molecular formula C21H29N5O3 B11181798 1-(2-methoxyphenyl)-7,8-dimethyl-3-(2-morpholinoethyl)-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one

1-(2-methoxyphenyl)-7,8-dimethyl-3-(2-morpholinoethyl)-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one

Cat. No.: B11181798
M. Wt: 399.5 g/mol
InChI Key: MGYNUEFWGYVVLS-UHFFFAOYSA-N
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Description

1-(2-methoxyphenyl)-7,8-dimethyl-3-(2-morpholinoethyl)-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one is a complex organic compound belonging to the pyrimido[1,2-a][1,3,5]triazin-6-one family This compound is characterized by its unique structure, which includes a methoxyphenyl group, dimethyl groups, and a morpholinoethyl group

Chemical Reactions Analysis

1-(2-methoxyphenyl)-7,8-dimethyl-3-(2-morpholinoethyl)-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 1-(2-methoxyphenyl)-7,8-dimethyl-3-(2-morpholinoethyl)-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity. For example, its anticancer properties are attributed to its ability to inhibit the growth of cancer cells by interfering with key signaling pathways involved in cell proliferation .

Comparison with Similar Compounds

1-(2-methoxyphenyl)-7,8-dimethyl-3-(2-morpholinoethyl)-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one can be compared to other pyrimido[1,2-a][1,3,5]triazin-6-one derivatives:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C21H29N5O3

Molecular Weight

399.5 g/mol

IUPAC Name

1-(2-methoxyphenyl)-7,8-dimethyl-3-(2-morpholin-4-ylethyl)-2,4-dihydropyrimido[1,2-a][1,3,5]triazin-6-one

InChI

InChI=1S/C21H29N5O3/c1-16-17(2)22-21-25(18-6-4-5-7-19(18)28-3)14-24(15-26(21)20(16)27)9-8-23-10-12-29-13-11-23/h4-7H,8-15H2,1-3H3

InChI Key

MGYNUEFWGYVVLS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C2N(CN(CN2C1=O)CCN3CCOCC3)C4=CC=CC=C4OC)C

Origin of Product

United States

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